
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide, also known as DMFPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMFPC belongs to the class of pyrrolidine carboxamides, which have been found to exhibit a wide range of biological activities.
科学的研究の応用
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide has been studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of medicinal chemistry, where N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide has been found to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
作用機序
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide is believed to exert its biological effects by binding to specific receptors in the body, including the cannabinoid receptor type 2 (CB2) and the transient receptor potential vanilloid 1 (TRPV1) receptor. By binding to these receptors, N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide is able to modulate various signaling pathways in the body, leading to its observed biological effects.
Biochemical and Physiological Effects
Studies have shown that N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines in the body. It has also been found to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain.
実験室実験の利点と制限
One of the main advantages of using N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide in lab experiments is its ability to selectively target specific receptors in the body, which allows for more precise and targeted experimentation. However, one of the limitations of using N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research involving N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide. One area of interest is in the development of novel anti-inflammatory and analgesic drugs based on the structure of N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide. Another area of research is in the study of the potential anti-cancer effects of N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide, which could lead to the development of new cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide and its potential applications in other areas of science.
合成法
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-methyl-3-furoic acid with N,N-dimethylpropanediamine, followed by the addition of acetic anhydride and pyrrolidine. The resulting product is then purified using column chromatography to obtain pure N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide.
特性
IUPAC Name |
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-10(6-8-18-9)12(16)15-7-4-5-11(15)13(17)14(2)3/h6,8,11H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJMTAHLOSJPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC2C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7493783.png)
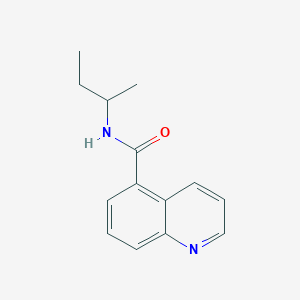
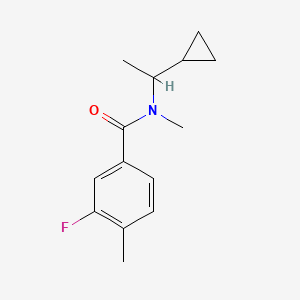
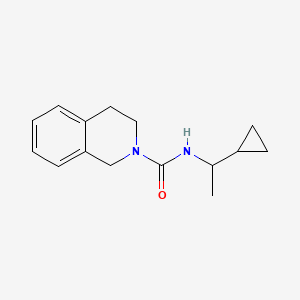
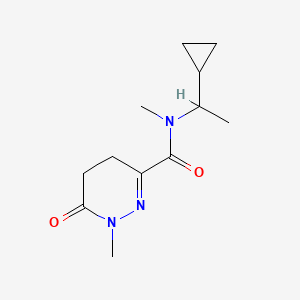
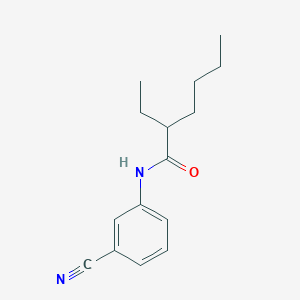

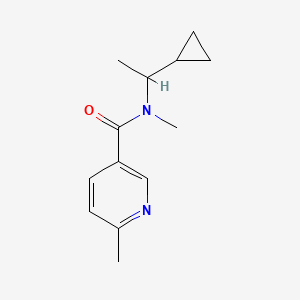
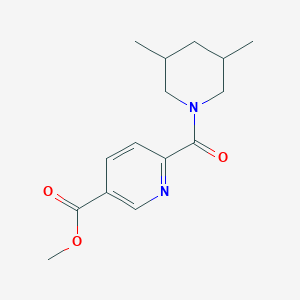
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)
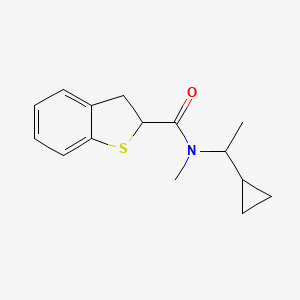
![1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7493840.png)
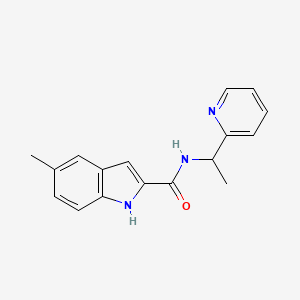
![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7493851.png)